The compound 14-Methyl-5-(2-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This compound belongs to the class of triazatricyclo compounds, which are notable for incorporating nitrogen atoms within their ring structures. The presence of various phenyl groups and a sulfur atom suggests potential biological activities and interactions with various biological pathways.
This compound can be sourced from chemical suppliers specializing in research chemicals. It is classified under organic compounds with significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications . Its molecular formula is with a molecular weight of approximately 467.59 g/mol.
The synthesis of 14-Methyl-5-(2-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves multiple synthetic routes that typically require advanced organic chemistry techniques.
The molecular structure of this compound can be represented using various chemical notation systems:
InChI=1S/C28H25N3O2S/c1-4-19-9-11-20(12-10-19)16-34-28-24-13-23-21(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)22-8-6-5-7-17(22)2/h4-12,14,32H,1,13,15-16H2,2-3H3This notation provides a standardized way to describe the compound's structure in terms of its atoms and connectivity.
The compound features:
The compound can undergo various chemical reactions due to its functional groups:
Typical reagents for these reactions include:
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor or modulator within various biological pathways:
Further experimental assays are necessary to elucidate the exact molecular targets and mechanisms involved in its biological activity.
The physical properties of the compound include:
Key chemical properties include:
For instance:
This value suggests moderate hydrophobicity which can affect drug-like properties .
This compound has potential applications in several scientific fields:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8